Z-Ala-val-OH

Description

Historical Development and Role of Z-Protecting Group in Peptide Chemistry

The field of peptide synthesis was revolutionized in 1932 with the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group by Max Bergmann and Leonidas Zervas. wikipedia.orgwikipedia.orgwiley-vch.de This was a groundbreaking discovery as it provided the first reliable and controlled method for peptide synthesis. wikipedia.org Prior to this, the protecting groups available, such as benzoyl, were difficult to remove without cleaving the very peptide bonds they were meant to protect. wiley-vch.de

The Z-group, introduced by reacting an amino acid with benzyl (B1604629) chloroformate, offered a significant advantage: it could be removed under mild conditions through catalytic hydrogenation or with HBr in acetic acid, leaving the peptide bonds intact. wikipedia.orgwikipedia.org This "reactivity masking" property and its ability to prevent racemization at the chiral center of the amino acid made the Bergmann-Zervas synthesis the dominant method in peptide chemistry for two decades. wikipedia.org The development of the Z-protecting group is considered to have established synthetic peptide chemistry as a distinct field. wikipedia.org

Z-Ala-Val-OH as a Model Compound for Investigating Peptide Structure and Reactivity

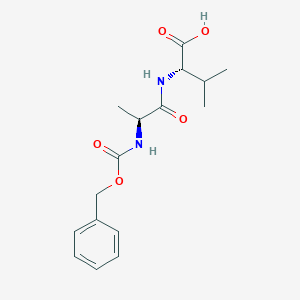

This compound, with the chemical formula C16H22N2O5 and a molecular weight of 322.36 g/mol , is a specific N-protected dipeptide that serves as a valuable tool in peptide research. biosynth.com It is composed of the amino acids L-alanine and L-valine, with the N-terminus of alanine (B10760859) protected by the benzyloxycarbonyl group.

This compound is utilized in studies of enzymatic peptide synthesis and to investigate the structural and reactive properties of peptides. medchemexpress.comresearchgate.net For instance, the presence of the bulky Z-group and the specific amino acid side chains of alanine and valine influence the conformation and reactivity of the dipeptide. Researchers can use this compound and its analogs to explore enzyme-substrate interactions and the mechanisms of peptide bond formation and cleavage. researchgate.netbiosynth.com Its defined structure makes it an ideal model for developing and refining analytical techniques for peptide characterization.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-methyl-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5/c1-10(2)13(15(20)21)18-14(19)11(3)17-16(22)23-9-12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3,(H,17,22)(H,18,19)(H,20,21)/t11-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSDUZLXFEMEMNF-AAEUAGOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Z Ala Val Oh

Solution-Phase Synthesis of Z-Ala-Val-OH

Solution-phase peptide synthesis (SPPS) remains a fundamental technique for the preparation of dipeptides like this compound. This method involves the sequential coupling of protected amino acids in a suitable solvent, followed by purification.

Optimization of Peptide Coupling Strategies

The core of solution-phase synthesis is the formation of the amide bond between N-protected L-alanine (Z-Ala-OH) and the L-valine ester (e.g., H-Val-OMe). A key optimization strategy is the one-pot method, which combines the activation of the carboxylic acid and the coupling step in a single reaction vessel to enhance efficiency. The choice of solvent is also critical, with tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) being preferred to minimize racemization. The order of reagent addition, reaction temperature, and time are all optimized to maximize yield and purity. For instance, activation is often performed at 0°C before allowing the reaction to proceed at room temperature.

Evaluation of Coupling Reagents and Reaction Conditions

A variety of coupling reagents have been developed to facilitate the formation of the peptide bond by activating the carboxyl group of Z-Ala-OH. The selection of the appropriate reagent is critical for achieving high yields and minimizing side reactions, particularly racemization. uni-kiel.deluxembourg-bio.com

Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), are classic coupling reagents. luxembourg-bio.com However, their use alone can lead to significant racemization. The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) is a common strategy to suppress this side reaction and improve yields. luxembourg-bio.com For example, in the synthesis of Z-Gly-Phe-OH with H-Val-OMe, the use of DCC alone resulted in 35% racemization, which was reduced to just 1.5% with the addition of HOBt. luxembourg-bio.com Onium salts (both uronium and phosphonium (B103445) types) like HBTU, HATU, and PyBOP® are highly efficient and provide rapid coupling with low levels of racemization. uni-kiel.decsic.es Organophosphorus reagents and other novel agents continue to be developed to address the challenges of sterically hindered couplings, such as those involving valine. uni-kiel.deglobalresearchonline.net

The following table presents a comparison of different coupling reagents used in the synthesis of related peptide fragments, illustrating the impact of the reagent choice on reaction outcomes.

| Carboxyl Component | Amino Component | Coupling Reagent/Additive | Solvent | Yield (%) | Racemization (%) | Reference |

| Z-Gly-Phe-OH | H-Val-OMe | DCC | - | - | 35 | luxembourg-bio.com |

| Z-Gly-Phe-OH | H-Val-OMe | DCC/HOBt | - | 95 | 1.5 | luxembourg-bio.comoup.com |

| Z-Gly-Phe-Val-OMe | H-Ala-OMe | PyClU | - | 12 | 25 | uni-kiel.de |

| Z-Gly-Phe-Val-OMe | H-Ala-OMe | BEMT | - | 46 | 2.7 | uni-kiel.de |

| Boc-Val-OH | H-Ile-OBzl | EDC/HOBt (0.1 eq) | DMF/H₂O | 94 | - | oup.com |

Purification Techniques for Synthesized this compound

After the coupling reaction, the crude this compound must be purified to remove unreacted starting materials, byproducts like dicyclohexylurea (in the case of DCC coupling), and any side products. Standard purification involves several steps. First, the reaction mixture is typically filtered to remove insoluble byproducts. This is followed by an extractive work-up, where the product is dissolved in an organic solvent (like ethyl acetate) and washed successively with dilute acid, water, and a mild base (e.g., sodium bicarbonate solution) to remove impurities. orgsyn.org

For final purification, two common methods are employed:

Recrystallization: The crude product is dissolved in a hot solvent or solvent mixture (e.g., Methanol/water) and allowed to cool slowly, causing the pure peptide to crystallize out, leaving impurities in the solution.

Chromatography: Column chromatography, particularly on silica (B1680970) gel, is used to separate the desired peptide from closely related impurities based on differences in polarity. More advanced techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) can be used to achieve very high purity.

Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound and Its Derivatives

Solid-phase peptide synthesis (SPPS) is the dominant method for producing longer peptides. While SPPS typically involves the stepwise addition of single, N-terminally protected amino acids (like Fmoc-Ala-OH and Fmoc-Val-OH), the incorporation of pre-formed dipeptide units is a valuable strategy. osti.govnih.gov Using a protected dipeptide like this compound (or more commonly, its Fmoc-protected analogue, Fmoc-Ala-Val-OH) can help overcome difficulties associated with sterically hindered couplings and sequence-dependent aggregation on the solid support. osti.govnih.gov

The general process would involve:

Synthesis of the Dipeptide: The protected dipeptide (e.g., Fmoc-Ala-Val-OH) is first synthesized in solution phase.

Activation: The dipeptide's free carboxyl group is activated using standard coupling reagents (e.g., HATU, HBTU).

Coupling to Resin: The activated dipeptide is then coupled to the N-terminal amine of the growing peptide chain, which is anchored to a solid support resin.

Elongation: The synthesis continues with the removal of the N-terminal protecting group (e.g., Fmoc) and the addition of the next amino acid or dipeptide unit.

Chemoenzymatic Synthesis Approaches Utilizing this compound as a Precursor

Chemoenzymatic synthesis combines the precision of enzymes with the versatility of chemical methods. Proteases, which normally hydrolyze peptide bonds, can be used in reverse under specific conditions to form them. mdpi.com This approach offers high stereoselectivity, eliminating the risk of racemization, and proceeds under mild, environmentally friendly conditions.

Enzymatic Formation of Peptide Bonds Involving this compound

The synthesis of this compound can be achieved by the enzyme-catalyzed condensation of Z-Ala-OH (or an activated ester thereof) with an L-valine derivative. Thermolysin and papain are two proteases commonly employed for this purpose. pnas.orgscispace.com

The reaction is typically performed in a buffer solution, often with organic co-solvents or in a biphasic system to shift the equilibrium toward synthesis by precipitating the product. The enzyme's substrate specificity plays a crucial role. Thermolysin, for example, shows a preference for hydrophobic amino acids as the acyl donor. pnas.org However, research indicates that β-substituted amino acids like Z-Val-OH act as poor acyl donors, suggesting that for the synthesis of this compound, Z-Ala-OH would be the required acyl donor and a valine derivative the amine component. pnas.org Papain, a cysteine protease, also demonstrates broad utility in dipeptide synthesis. mdpi.comresearchgate.net

The following table summarizes typical conditions for related enzyme-catalyzed peptide syntheses.

| Enzyme | Carboxyl Component | Amine Component | Medium | pH | Temp (°C) | Yield (%) | Reference |

| Thermolysin | Z-Asp-OH | H-Val-Tyr-NH₂ | n-Butanol/MES Buffer | 6.5 | 40 | 27 | |

| Thermolysin | Z-Phe-OH | H-Leu-NHPh | Veronal Buffer | 7.5 | 38 | High | pnas.orgscispace.com |

| Papain | Z-Ala-OH | H-Gln | - | - | - | 35.5 | mdpi.com |

| Papain | Z-Gly-OH | H-Phe-NH₂ | HEPES Buffer/DMF | 8.0 | - | ~90 | ru.nl |

Stereospecificity and Regioselectivity in Chemoenzymatic Syntheses

The chemoenzymatic synthesis of peptides represents a powerful approach that combines the specificity of enzymes with the practicality of chemical methods, offering significant advantages in controlling the three-dimensional structure of the final product. researchgate.netnih.gov This method is particularly noted for its high stereoselectivity and mild reaction conditions, which are critical in peptide synthesis to prevent racemization and other side reactions. researchgate.netresearchgate.net

Enzymes such as proteases are commonly employed to catalyze the formation of peptide bonds. researchgate.net These biocatalysts exhibit remarkable stereospecificity, meaning they can distinguish between different stereoisomers of a substrate. For instance, enzymes like thermolysin show a distinct preference for L-amino acids. In a relevant study, it was observed that while a Z-protected dipeptide containing L-alanine (Z-Ala-Gly-OH) was an excellent substrate for enzymatic condensation, its D-alanine counterpart (Z-D-Ala-Gly-OH) did not yield a product under the same conditions. pnas.org This high degree of stereospecificity ensures that when synthesizing this compound, the enzyme selectively couples the L-isomers of both alanine (B10760859) and valine, leading to the formation of the desired Z-L-Ala-L-Val-OH diastereomer with high purity.

The underlying reason for this specificity can be explained at a molecular level. Studies using Quantum Mechanics/Molecular Mechanics (QM/MM) simulations on enzymes like papain have shown that while the initial binding and formation of an enzyme-substrate intermediate can occur with both L- and D-amino acids, the subsequent step of aminolysis (the formation of the peptide bond) has a significantly higher energy barrier for the D-isomer. nih.gov In the case of papain, the free-energy barrier for the aminolysis of an L-amino acid ester was found to be 12 kcal/mol, whereas for the D-isomer, it was a much higher 30 kcal/mol. nih.gov This energetic difference effectively prevents the incorporation of D-amino acids into the growing peptide chain, thus ensuring the stereochemical integrity of the product. nih.gov

Regioselectivity, the control over which functional groups react, is also a key feature of chemoenzymatic synthesis. acs.org In the formation of a dipeptide from N-protected alanine and valine, the enzyme directs the formation of the amide bond specifically between the activated carboxyl group of the Z-alanine and the amino group of the valine, preventing unwanted side reactions. This is especially important when amino acids with reactive side chains are used, but the principle ensures a clean and specific coupling even with simpler residues like alanine and valine. acs.org The use of protecting groups, such as the benzyloxycarbonyl (Z) group, is a hallmark of the chemoenzymatic approach, preventing polymerization of the N-terminal amino acid while allowing the enzyme to selectively catalyze the desired peptide bond formation. researchgate.net

Synthesis of this compound Analogues and Stereoisomers

The synthesis of analogues and stereoisomers of this compound is essential for exploring structure-activity relationships and developing new peptide-based molecules. This is achieved through various strategies, including modifying the C-terminus or incorporating non-standard amino acid residues.

Derivatization Strategies of the Carboxyl Terminus

The carboxyl terminus of this compound is a prime site for chemical modification to create a range of functional analogues. Common strategies include amidation and esterification.

Chemoenzymatic methods are highly effective for C-terminal derivatization. For example, the industrial serine protease Alcalase can be used under nearly anhydrous conditions to synthesize C-terminal arylamides from N-Cbz-protected peptides. researchgate.net This process is highly selective for the α-C-terminal carboxyl group and proceeds without racemization, a common issue with purely chemical methods. researchgate.net The yields for such reactions are typically high, ranging from 50% to 95%, depending on the specific amine used. researchgate.net This allows for the synthesis of a diverse library of Z-Ala-Val-NH-Aryl compounds.

Another approach involves the solid-phase synthesis of hindered amides. A "double linker" strategy can be employed where a sterically hindered amino acid ester, such as Val-OMe or Val-OBut, is attached to a resin. acs.org Subsequently, the N-protected amino acid, like Z-Val-OH, is coupled. This method has proven successful for the acylation of even β-branched, sterically hindered amino acids, demonstrating its utility in creating complex peptide derivatives at the C-terminus. acs.org

The table below summarizes enzymatic approaches for C-terminal modification.

| Enzyme | Acyl Donor (Peptide) | Nucleophile (Amine) | Product | Key Feature |

| Alcalase | This compound | Arylamine | Z-Ala-Val-NH-Aryl | High α-C-terminal selectivity; Racemization-free. researchgate.net |

| Papain | Z-Ala-Val-OMe | Aniline | Z-Ala-Val-NH-Ph | High yield amidation. researchgate.net |

| Cal-B (Lipase) | Z-Ala-Val-OMe | Aniline | Z-Ala-Val-NH-Ph | Effective for producing anilides. researchgate.net |

Incorporation of Modified Amino Acid Residues

Replacing the natural L-alanine or L-valine residues in this compound with modified amino acids is a key strategy for creating analogues with altered properties. This includes the incorporation of D-amino acids, α,α-disubstituted amino acids, or dehydroamino acids.

The synthesis of peptides containing D-amino acids can be achieved using chemoenzymatic systems. Adenylation domains from nonribosomal peptide synthetases (NRPS) have been successfully used to synthesize various D-amino acid-containing dipeptides. asm.org This method involves enzymatic activation followed by a nucleophilic substitution, providing a one-pot procedure for creating stereoisomers like Z-L-Ala-D-Val-OH or Z-D-Ala-L-Val-OH. asm.org

Dehydroamino acids, which contain a carbon-carbon double bond, can also be incorporated. A common method involves the dehydration of β-hydroxyamino acid derivatives. d-nb.info For instance, a dipeptide containing a dehydrobutyrine (ΔAbu) residue, an analogue of valine, can be synthesized. The process involves coupling an N-protected amino acid (e.g., Boc-L-Val) to a deprotected β-hydroxyamino acid derivative, followed by a stereoselective elimination reaction to form the Z-isomer of the dehydrodipeptide. d-nb.info

The table below presents examples of synthetic strategies for incorporating modified amino acid residues.

| Modification Type | Synthetic Strategy | Example Precursor 1 | Example Precursor 2 | Example Analogue |

| D-Amino Acid | Chemoenzymatic (Adenylation Domain) | Z-L-Ala-AMP | D-Valine | Z-L-Ala-D-Val-OH asm.org |

| Dehydroamino Acid | Dehydration of β-hydroxy derivative | Boc-L-Val-OH | H-Thr-OAllyl | Boc-L-Val-Z-ΔAbu-OAllyl d-nb.info |

| α-Alkylated Amino Acid | Phase-Transfer Catalysis | Schiff Base of L-Ala-L-Phe-OBut | Benzyl (B1604629) Bromide | Z-Gly-(R)-(α-Me)Phe-(S)-Phe-OBut nih.gov |

| Amide Bond Isostere | HWE Olefination & SmI2 Reduction | Boc-Tyr derived aldehyde | Phosphonate reagent | Boc-Tyr-ψ[(Z)-CF=CH]-Gly beilstein-journals.org |

Structural Elucidation and Conformational Analysis of Z Ala Val Oh

Spectroscopic Characterization of Z-Ala-Val-OH

The elucidation of the primary structure and conformational preferences of this compound relies on a combination of spectroscopic methods. Each technique provides unique insights into the molecule's atomic connectivity, molecular weight, functional groups, and chiral nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of molecules in solution. For this compound, ¹H and ¹³C NMR spectra would provide a detailed map of the proton and carbon environments, respectively.

The ¹H NMR spectrum is expected to show distinct signals for each proton. The aromatic protons of the benzyloxycarbonyl (Z) group would appear in the downfield region (around 7.3 ppm). The benzylic CH₂ protons of the Z-group would likely present as a singlet or a pair of doublets around 5.1 ppm. The α-protons of the alanine (B10760859) and valine residues would resonate between 4.0 and 4.5 ppm, with their exact chemical shifts and coupling patterns providing information on the backbone conformation. The β-proton of the valine side chain and the methyl protons of both the alanine and valine residues would appear in the upfield region. The amide (NH) proton and the carboxylic acid (OH) proton are also observable, though their signals can be broad and their chemical shifts are sensitive to solvent and concentration.

The ¹³C NMR spectrum would complement the proton data, showing characteristic signals for the carbonyl carbons of the urethane (B1682113), amide, and carboxylic acid groups in the 170-180 ppm range. researchgate.net The aromatic carbons of the Z-group would be found between 127-136 ppm, while the aliphatic carbons of the alanine and valine residues would appear at higher field. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are estimated values based on typical shifts for similar peptide structures. Actual values may vary based on solvent and experimental conditions.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Z-group (Aromatic C-H) | ~7.3 (m, 5H) | ~127-128 (ortho, meta), ~136 (para) |

| Z-group (Benzylic CH₂) | ~5.1 (s, 2H) | ~67 |

| Z-group (Urethane C=O) | - | ~156 |

| Ala (α-CH) | ~4.3 (q, 1H) | ~50 |

| Ala (β-CH₃) | ~1.4 (d, 3H) | ~18 |

| Ala-Val (Amide N-H) | ~7.0 (d, 1H) | - |

| Ala-Val (Amide C=O) | - | ~172 |

| Val (α-CH) | ~4.2 (dd, 1H) | ~59 |

| Val (β-CH) | ~2.1 (m, 1H) | ~30 |

| Val (γ-CH₃) | ~0.9 (d, 6H) | ~19 |

| Val (Carboxyl COOH) | >10 (br s, 1H) | ~175 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to confirm its sequence through fragmentation analysis. The molecular formula for this compound is C₁₇H₂₄N₂O₅, giving it a monoisotopic molecular weight of approximately 336.17 Da.

In tandem mass spectrometry (MS/MS), the protonated molecule [M+H]⁺ would be subjected to collision-induced dissociation (CID). This process preferentially cleaves the peptide amide bonds, generating a series of characteristic fragment ions known as b- and y-ions. nih.gov Cleavage of the amide bond between alanine and valine would produce the b₁ ion (Z-Ala⁺) and the y₁ ion (H-Val-OH⁺). Further fragmentation can occur, such as the loss of the benzyloxycarbonyl group or neutral losses like water (H₂O) and carbon monoxide (CO) from the primary fragment ions. nih.govresearchgate.net

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Ion Type | Fragment Structure | Predicted m/z |

| [M+H]⁺ | [this compound + H]⁺ | 337.17 |

| b₁ | [Z-Ala]⁺ | 222.09 |

| y₁ | [H-Val-OH]⁺ | 118.09 |

| a₁ | [b₁ - CO]⁺ | 194.09 |

| Immonium (Val) | [H₂N⁺=CH-CH(CH₃)₂] | 86.09 |

| Immonium (Ala) | [H₂N⁺=CH-CH₃] | 44.05 |

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational frequencies of functional groups within a molecule. The IR spectrum of this compound would display several characteristic absorption bands confirming the presence of its key structural components.

A broad absorption band is expected in the 3300-2500 cm⁻¹ region, characteristic of the O-H stretch of the carboxylic acid group, which often overlaps with N-H and C-H stretching vibrations. The N-H stretching of the amide and urethane groups typically appears around 3300 cm⁻¹. msu.edu The carbonyl (C=O) stretching region is particularly informative, with distinct peaks expected for the urethane (~1690 cm⁻¹), the amide I band (~1650 cm⁻¹), and the carboxylic acid (~1710 cm⁻¹). leibniz-fli.de The amide II band, which arises from N-H bending and C-N stretching, is expected around 1530 cm⁻¹. leibniz-fli.de

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (Broad) |

| N-H (Amide/Urethane) | Stretching | ~3300 |

| C-H (Aromatic/Aliphatic) | Stretching | 3100 - 2850 |

| C=O (Carboxylic Acid) | Stretching | ~1710 |

| C=O (Urethane) | Stretching | ~1690 |

| C=O (Amide I) | Stretching | ~1650 |

| N-H (Amide II) | Bending | ~1530 |

| C-O | Stretching | 1300 - 1000 |

Electronic Circular Dichroism (ECD) for Chiral Information

Electronic Circular Dichroism (ECD) is a form of UV-Vis spectroscopy that measures the differential absorption of left and right circularly polarized light by chiral molecules. It is exceptionally sensitive to the secondary structure of peptides. subr.edu

For a small, flexible dipeptide like this compound, the ECD spectrum would reflect the equilibrium of conformations present in solution. acs.org A spectrum showing weak bands might indicate a random coil or extended conformation. Conversely, the presence of characteristic positive or negative bands, particularly in the 190-240 nm region, could suggest a propensity to form ordered structures like β-turns. subr.edu The exact shape and intensity of the ECD spectrum would be highly dependent on factors such as solvent polarity and temperature, which influence the conformational equilibrium. subr.eduacs.org Studies on similar peptides show that even short sequences can adopt specific secondary structures, which would be detectable by ECD. spiedigitallibrary.org

X-ray Crystallography for Solid-State Conformation

While no published crystal structure for this compound was identified, X-ray crystallography remains the definitive method for determining the three-dimensional arrangement of atoms in the solid state. A successful crystallographic analysis would provide precise data on bond lengths, bond angles, and torsion angles.

Of particular importance would be the backbone torsion angles, phi (φ, C'-N-Cα-C') and psi (ψ, N-Cα-C'-N), which define the peptide's conformation. iisc.ac.in The analysis would also reveal the conformation of the valine side chain and the orientation of the N-terminal protecting group. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding patterns, that stabilize the crystal lattice. iucr.org For example, in the crystal structure of the related dipeptide Z-Ala-Ile-OH, molecules are linked by multiple hydrogen bonds, forming planes within the crystal. iucr.org Similarly, the structure of Z-Ala-Phe-OMe shows chains of molecules linked by N-H···O=C hydrogen bonds. mdpi.com

Conformational Landscape and Dynamics in Solution

In solution, this compound is not a single static structure but exists as a dynamic equilibrium of multiple, rapidly interconverting conformers. The conformational landscape is governed by the rotational freedom around single bonds, primarily the backbone torsion angles φ and ψ.

Computational modeling and advanced NMR techniques (like NOESY) could map this landscape. The molecule likely explores a range of conformations, from fully extended structures to more compact, folded forms. researchgate.net Folded conformations may be stabilized by intramolecular hydrogen bonds, such as a C₁₀-ring structure (a β-turn), where the amide proton of valine forms a hydrogen bond with the carbonyl oxygen of the Z-group. The presence of the bulky valine side chain can sterically restrict the available conformational space. The equilibrium between these different states is sensitive to the environment; polar solvents may favor extended conformations that can hydrogen bond with the solvent, while non-polar solvents might favor intramolecularly hydrogen-bonded folded structures. d-nb.info

Table 4: Compound Names Mentioned in the Article

| Abbreviation/Common Name | Full Chemical Name |

| This compound | N-benzyloxycarbonyl-L-alanyl-L-valine |

| Z-Ala-Ile-OH | N-benzyloxycarbonyl-L-alanyl-L-isoleucine |

| Z-Ala-Phe-OMe | N-benzyloxycarbonyl-L-alanyl-L-phenylalanine methyl ester |

| Ala | Alanine |

| Val | Valine |

| Ile | Isoleucine |

| Phe | Phenylalanine |

Analysis of Amide Bond Isomerism (Cis/Trans)

The peptide bond linking the alanine and valine residues in this compound possesses partial double-bond character, which restricts free rotation and results in two possible planar conformations: cis and trans. In the trans isomer, the Cα atoms of the adjacent amino acids are on opposite sides of the peptide bond, whereas in the cis isomer, they are on the same side.

For most peptide bonds not involving proline, the trans conformation is overwhelmingly favored due to reduced steric clashing between the amino acid side chains. beilstein-journals.org The bulkier isopropyl group of the valine residue and the methyl group of alanine create significant steric hindrance, making the trans configuration the more stable and predominant isomer for the Ala-Val peptide bond. beilstein-journals.org The energy barrier for cis-trans isomerization is significant, but the equilibrium heavily favors the trans state. researchgate.net The assignment of cis and trans conformers is typically achieved through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, where distinct chemical shifts for the α-protons can be observed for each isomer. csic.es

Intramolecular Hydrogen Bonding Network Characterization

Intramolecular hydrogen bonds are critical in stabilizing specific peptide conformations, such as turns and folded structures. pnas.orgnih.gov In this compound, potential hydrogen bonds can form between the N-H group of one amino acid and the carbonyl oxygen (C=O) of another part of the molecule, including the benzyloxycarbonyl (Z) protecting group.

Studies on structurally similar N-protected dipeptides, such as Z-Ala-Ile-OH, have provided detailed insights through X-ray crystallography. iucr.orgiucr.org These analyses reveal a network of both intramolecular and intermolecular hydrogen bonds. For instance, a common intramolecular interaction in peptides is the formation of a γ-turn or β-turn, stabilized by a hydrogen bond between the C=O of one residue and the N-H of a subsequent residue. In the solid state, intermolecular hydrogen bonds often dominate, leading to the formation of extended structures. iucr.orgiucr.org A "tail-to-head" hydrogen bond can occur between the carboxylic acid OH group of one molecule and the carbonyl oxygen of the Z-group of a neighboring molecule. iucr.orgiucr.org The interplay between forming an internal hydrogen bond versus forming hydrogen bonds with solvent molecules or other peptide molecules is a key determinant of the peptide's conformation in different environments. nih.gov

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

| Intermolecular | N-H (Ala/Val) | C=O (Ala/Val) | 2.9 - 3.1 | Stabilizes β-sheet like structures in aggregates. iucr.orgiucr.org |

| Intermolecular | -OH (Val carboxyl) | C=O (Z-group) | ~2.7 | Promotes head-to-tail assembly in the solid state. iucr.orgiucr.org |

| Intramolecular | C=O (Z-group) | N-H (Val) | Variable | Can induce specific turns (e.g., C10-bends). researchgate.net |

This table presents typical hydrogen bond data derived from studies on similar protected peptides and serves as an illustrative guide for potential interactions in this compound.

Influence of Protecting Groups on Peptide Backbone Conformation

The N-terminal benzyloxycarbonyl (Z) group is not merely a passive participant used for synthesis; it actively influences the conformational properties of the peptide. ontosight.aievitachem.com Protecting groups can impose steric constraints that favor certain backbone dihedral angles (φ, ψ) and can participate in hydrogen bonding, thereby shaping the peptide's structure. iucr.orgcsic.es

Supramolecular Assembly and Self-Assembling Properties

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. osti.gov Dipeptides, as fundamental building blocks, are known to self-assemble into a variety of well-defined nanostructures, making them valuable in materials science and nanotechnology. iucr.orgiucr.org

Formation of Ordered Nanostructures from Dipeptide Building Blocks

Protected dipeptides like this compound serve as excellent building blocks for supramolecular structures. The process is driven by a combination of hydrogen bonding, hydrophobic interactions between the valine side chains and the Z-group, and potential π-π stacking from the aromatic ring of the protecting group. iucr.orgiucr.orgnih.gov

Studies on analogous systems provide a clear picture of the potential assemblies. For example, Z-Ala-Ile-OH, a very similar dipeptide, has been shown to self-assemble into highly ordered orthorhombic microtubes from aqueous solutions. iucr.orgiucr.org Other protected dipeptides are known to form a range of morphologies including nanofibers, nanoribbons, and crystalline arrays. nih.govjnsam.com The hydrophobic nature of the valine residue's side chain is a significant driving force for aggregation in aqueous environments, leading to the formation of a hydrophobic core in the resulting nanostructure. osti.govjnsam.com The specific sequence of amino acids is also crucial; studies on unprotected Ala-Val and Val-Ala have shown they form distinct nanostructures, indicating that the order of the residues matters. researchgate.net

Correlation Between Molecular Structure and Self-Assembly Morphology

The final morphology of a self-assembled peptide structure is a direct consequence of its molecular design and the conditions under which assembly occurs. osti.govresearchgate.net Key factors include the amino acid sequence, the choice of protecting group, and external variables like solvent, concentration, and temperature. researchgate.netchemrxiv.org

Hydrophobic interactions, particularly from the valine side chain and the Z-group, are a primary driver for the initial aggregation. nih.govjnsam.com The hydrogen bonding network then establishes long-range order, dictating how the individual molecules pack. The sequence of the dipeptide itself plays a critical role; it has been demonstrated that H-Ala-Val-OH and H-Val-Ala-OH exhibit different self-assembly morphologies in the same solvent, a difference attributed to subtle changes in side-chain positioning and torsional angles. researchgate.net The protecting group can be a dominant factor; for instance, the Fmoc group is a well-known gelator moiety, while the Z-group in other dipeptides has been shown to facilitate the formation of nanowires, fibers, and nanospheres depending on the solvent system. iucr.org This highlights a clear correlation: the molecular information encoded in the peptide's structure, including its protecting group, is translated into a specific, macroscopic, self-assembled morphology.

| Structural/External Factor | Influence on Self-Assembly | Resulting Morphologies | Reference Example |

| Amino Acid Sequence | Alters side-chain positioning and torsion angles, affecting packing. | Different nanostructures for Ala-Val vs. Val-Ala. | Erdogan et al. (2015) observed morphological differences between H-Ala-Val-OH and H-Val-Ala-OH. researchgate.net |

| Protecting Group | Introduces steric bulk, aromatic interactions (π-stacking), and H-bonding sites. | Crystals, gels, microtubes, fibers. | Naphthalene-protected Ala-Val-OH forms monoclinic crystals; Z-Ala-Ile-OH forms microtubes. iucr.orgiucr.org |

| Hydrophobicity | Drives initial aggregation in aqueous media to sequester non-polar groups. | Nanofibers, nanoribbons, micelles. | The hydrophobic collapse of valine residues is a key driver for forming cylindrical nanofibers. nih.gov |

| Solvent/Concentration | Modulates solubility and the strength of non-covalent interactions. | Flowers, fibers, tubes. | Fmoc-Val-OH forms flower-like structures at low concentration but fibers at high concentration. researchgate.netchemrxiv.org |

Enzymatic Interactions and Substrate Specificity of Z Ala Val Oh

Z-Ala-Val-OH as a Substrate for Proteases and Peptidases

This compound is recognized and cleaved by specific classes of enzymes, particularly those capable of hydrolyzing peptide bonds. Its utility as a substrate is primarily in characterizing carboxypeptidases, which cleave amino acids from the C-terminus of a peptide chain.

The enzyme-catalyzed hydrolysis of this compound has been demonstrated in studies involving various microorganisms. Research on two serine carboxypeptidases, CPD-I and CPD-II, isolated from Aspergillus niger, showed that both enzymes could hydrolyze a range of Z-Ala-X-OH substrates, including this compound asm.org. This hydrolysis reaction breaks the peptide bond between the alanine (B10760859) and valine residues, releasing valine. The free carboxyl group on the valine residue is a critical requirement for the catalytic activity of these enzymes tandfonline.com.

Similarly, an enzyme isolated from Streptococcus faecalis demonstrated hydrolytic activity toward Nα-benzyloxycarbonyl (Z) protected amino acids like Z-Gly and Z-Ala tandfonline.com. Studies with this enzyme revealed that it has a limited specificity, primarily acting on Z-protected glycine (B1666218) and alanine tandfonline.com. The enzyme's activity is dependent on the presence of a free carboxyl group on the amino acid residue, as blocking this group inhibits catalysis tandfonline.com. While this particular study did not test this compound directly, its findings on related Z-protected compounds underscore the importance of the substrate's terminal structures for enzymatic action.

These kinetic values indicate how effectively each enzyme binds to and turns over the this compound substrate. The differences in catalytic efficiency between CPD-I and CPD-II highlight subtle variations in their active site architecture and substrate preference asm.org. Broader kinetic studies on peptide cleavage have shown that the nature of the amino acid residues, particularly their steric hindrance, significantly influences reaction rates csic.esacs.orgresearchgate.net. For instance, the presence of a β-substituted amino acid residue like valine can lead to slower reaction rates compared to less bulky residues, a factor that is reflected in the kinetic data for this compound pnas.org.

The following is an interactive data table based on the data in the text.

| Enzyme | kcat (s⁻¹) | Km (mM) | kcat/Km (s⁻¹mM⁻¹) |

| CPD-I | 3,380 | 80 | 410 |

| CPD-II | 35,000 | 1,800 | 17,000 |

| Table 1: Kinetic Parameters for the Hydrolysis of this compound by Serine Carboxypeptidases from Aspergillus niger. Data sourced from a study on their purification and characterization asm.org. |

Investigation of Enzyme-Catalyzed Hydrolysis

Substrate Specificity Profiling of Metalloproteases and Serine Peptidases

Substrate specificity profiling is crucial for understanding the biological roles of proteases. The nomenclature system proposed by Schechter and Berger is used to describe the interactions between a protease and its substrate peakproteins.comexpasy.org. In this system, the amino acid residues of the substrate are labeled P1, P2, P3, etc., moving N-terminally from the scissile bond, and P1', P2', etc., moving C-terminally peakproteins.comexpasy.org. For a carboxypeptidase acting on this compound, the cleavage occurs after the valine residue. Therefore, Valine occupies the P1 position and Alanine occupies the P2 position.

The specificity of a protease is largely determined by the residues it prefers at the P1, P1', and P2 positions of a substrate.

P1 Position : For carboxypeptidases, the P1 residue is the C-terminal amino acid that is released. In this compound, this is Valine . The preference for P1 residues varies greatly among proteases. For example, trypsin specifically cleaves after basic residues like Lysine and Arginine, while chymotrypsin (B1334515) prefers large hydrophobic residues embopress.org. Thermolysin shows a preference for bulky and aromatic residues at the P1' site but is hindered by β-substituted residues like Valine at the P1 position in synthesis reactions pnas.orgexpasy.org.

P1' Position : Since carboxypeptidases cleave the terminal peptide bond, there is no P1' residue within the substrate itself. However, in endopeptidases, the P1' residue significantly influences cleavage efficiency. Many metalloproteinases and serine peptidases prefer small or hydrophobic residues at the P1' site beilstein-journals.orgoup.com.

P2 Position : In this compound, the P2 residue is Alanine . This position is also critical for enzyme recognition. Cathepsin B, a cysteine protease, shows a preference for Valine at the P2 position nih.gov. For proteinase K, alanine is favored at the P2 position and enhances cleavage efficiency beilstein-journals.org. Matrix metalloproteinases (MMPs) like MMP2 and MMP3 exhibit a preference for Ala, Ser, and Gly at the P2 position biorxiv.org.

The following is an interactive data table based on the data in the text.

| Protease Family | Preferred P2 Residues | Preferred P1 Residues | Preferred P1' Residues |

| Serine Peptidases (e.g., Proteinase K) | Ala beilstein-journals.org | Aromatic/Aliphatic beilstein-journals.org | Aromatic beilstein-journals.org |

| Serine Peptidases (e.g., Cathepsin B) | Val, Basic residues (Arg, Lys) nih.gov | Basic residues (Arg, Lys) nih.gov | N/A (Carboxypeptidase activity) |

| Metalloproteinases (e.g., MMP2, MMP3) | Ala, Gly, Ser, Val biorxiv.org | Ala, Asn, Pro, Gln, Glu biorxiv.org | Leu pnas.org |

| Table 2: General Substrate Specificity Preferences at P1, P1', and P2 Sites for Select Protease Classes. This table provides context for how the residues in this compound (P2=Ala, P1=Val) might fit into the binding pockets of different enzymes. |

The physicochemical properties of amino acid side chains are fundamental to enzyme-substrate recognition. These properties include hydrophobicity, size, charge, and shape wikipedia.org.

In this compound, the two amino acid side chains present a distinct contrast. Alanine possesses a small, non-polar methyl group, which introduces steric simplicity . This allows it to be accommodated in a wide variety of enzyme active site pockets. In contrast, valine has a larger, hydrophobic, and sterically bulky isopropyl side chain wikipedia.org. This β-branched structure can be a point of discrimination for some enzymes. For instance, thermolysin-catalyzed synthesis is slow with Z-Val-OH, suggesting that the bulky side chain of valine may not be an ideal fit for the enzyme's active site when it is the acyl donor pnas.org. The hydrophobicity of both Ala and Val side chains facilitates interactions with non-polar regions within an enzyme's binding pocket . The N-terminal benzyloxycarbonyl (Z) group also plays a role, as certain enzymes are specific to this protecting group, requiring it for catalytic activity tandfonline.com.

Enzymatic reactions are characterized by a high degree of stereoselectivity, meaning they can distinguish between different stereoisomers of a substrate unipd.it. Proteases and peptidases almost exclusively recognize and process peptides composed of L-amino acids, which are the naturally occurring enantiomers in proteins wikipedia.orgpdx.edu.

The enzymatic hydrolysis of this compound is a stereospecific process. The enzymes involved are selective for the L-configuration of both the alanine and valine residues. An enzyme from S. faecalis was shown to be inactive towards Z-D-Ala, demonstrating specificity for the L-isomer tandfonline.com. Similarly, a study on thermolysin-catalyzed peptide synthesis found that Z-L-Ala-Gly-OH was an excellent reactant, while its diastereomer, Z-D-Ala-Gly-OH, did not yield any product, highlighting the strict stereochemical requirement at the P2 position pnas.org. This stereoselectivity is a hallmark of enzyme catalysis and arises from the precisely defined three-dimensional structure of the enzyme's active site, which creates a chiral environment for substrate binding and reaction frontiersin.orgresearchgate.net.

Influence of Amino Acid Side Chains on Enzyme Recognition

This compound in Enzyme Inhibition Studies

The N-benzyloxycarbonyl (Z) protecting group on dipeptides like this compound makes them valuable tools in the study of enzyme inhibition. While Z-protected single amino acids, such as Z-Phe-OH, have been identified as competitive inhibitors for enzymes like thermolysin, the dipeptide structure of this compound allows for more specific interactions within an enzyme's active site. researchgate.net The specificity is largely dictated by the amino acid residues and their sequence. For instance, studies on human leukocyte elastase have shown that modifying the acyl portion of a substrate from a simple Z-Val group to a more complex peptide sequence can increase the acylation rate constant (k₂) by as much as 50,000-fold, highlighting the importance of subsite interactions. researchgate.net

While this compound itself is often used as a substrate to test enzyme activity, its structural components, particularly the Z-Val moiety, serve as a backbone for designing potent enzyme inhibitors. A prime example is Z-Val-lysinal, a derivative that acts as a powerful competitive inhibitor for Achromobacter protease I, a lysine-specific serine protease. tandfonline.com The aldehyde group in Z-Val-lysinal is crucial for its inhibitory function, as it is believed to act as a transition-state analog. The corresponding alcohol, Z-Val-lysinol, is a significantly weaker inhibitor. tandfonline.com This demonstrates that this compound can be a lead compound for the development of highly specific and potent enzyme inhibitors.

The inhibitory mechanism often involves the inhibitor binding to the enzyme's active site, preventing the natural substrate from binding. This can be competitive, where the inhibitor directly competes for the active site, or non-competitive, where it binds to another site and alters the enzyme's conformation. diva-portal.org In the case of Z-Val-lysinal's inhibition of Achromobacter protease I, the mode of inhibition was observed to be competitive when using an ester substrate (Tos-Lys-OMe) but non-competitive with an amide substrate (Ac-Lys-pNA), indicating complex interactions dependent on the substrate type. tandfonline.com

| Inhibitor | Target Enzyme | Inhibition Constant (Kᵢ) | Mode of Inhibition |

| Z-Val-lysinal | Achromobacter protease I | 6.5 nM | Competitive (with ester substrate) |

| Z-Phe-OH | Thermolysin | - | Competitive |

| N-acetyl-valyl-statine | Pepsin | 4.8 x 10⁻⁶ M | Competitive |

This table presents inhibition data for compounds structurally related to this compound, illustrating how modifications of the Z-Val structure can lead to potent enzyme inhibition. Data sourced from multiple studies. researchgate.nettandfonline.comresearchgate.net

Environmental and Solvent Effects on Enzyme Activity with this compound

The enzymatic processing of this compound is highly sensitive to environmental factors such as temperature and pH, as well as the solvent system used. fiveable.mescholaris.ca These factors can influence the enzyme's structure, the substrate's conformation, and the interaction between the two. fiveable.me

Temperature and pH: Like most enzymatic reactions, the hydrolysis of this compound has an optimal temperature and pH range. For example, carboxypeptidases from Aspergillus niger that hydrolyze this compound exhibit optimal activity around pH 4 and are unstable above pH 7. asm.org Deviations from the optimal conditions can drastically reduce the reaction rate. fiveable.me High temperatures or extreme pH values can lead to the denaturation of the enzyme, where it loses its three-dimensional structure, including the active site's specific geometry, rendering it non-functional. fiveable.meyoutube.com Conversely, very low temperatures slow down the reaction rate as molecules move more slowly, reducing the frequency of enzyme-substrate collisions. fiveable.me

Solvent Effects: The nature of the solvent has a profound impact on enzyme kinetics involving this compound. Solvent molecules can directly interact with the enzyme, sometimes acting as competitive or non-competitive inhibitors. diva-portal.org The polarity of the solvent is particularly crucial as it affects the substrate's solubility and conformation. diva-portal.org In non-polar solvents, peptides may adopt compact structures stabilized by intramolecular hydrogen bonds. In polar aqueous environments, which are typical for enzymatic assays, peptides like this compound are more likely to exist in extended conformations that can fit into the enzyme's active site.

Water itself plays a critical role in enzyme function, facilitating the structural flexibility needed for catalysis. scholaris.ca The addition of organic co-solvents can disrupt the essential water layers around the protein, potentially destabilizing its structure and reducing activity. scholaris.ca The solubility of this compound is a key factor, as substrate binding is an equilibrium process between the enzyme-bound state and the substrate in free solution; poor solubility can therefore limit the reaction rate. diva-portal.org Furthermore, some enzymatic reactions exhibit an inverse solvent kinetic isotope effect when conducted in heavy water (D₂O), where the reaction rate increases. This can occur for various reasons, including changes in the protonation state of catalytic residues in the enzyme's active site. mdpi.com

| Environmental Factor | Effect on Enzyme Activity with this compound | Rationale |

| Temperature | Activity increases to an optimum, then rapidly declines. | Higher temperatures increase kinetic energy, but excessive heat causes irreversible denaturation of the enzyme. fiveable.me |

| pH | Activity is maximal at an optimal pH and decreases at higher or lower values. | pH affects the ionization state of amino acid residues in the active site and can cause enzyme denaturation at extreme values. fiveable.measm.org |

| Solvent Polarity | Affects substrate solubility and conformation. | In polar solvents, the peptide may adopt an extended conformation suitable for binding. Non-polar solvents may induce compact, inactive conformations. diva-portal.org |

| Co-solvents (e.g., Urea) | Typically decrease enzyme activity. | Can disrupt the native protein structure by destabilizing the hydration shell, leading to reduced function. scholaris.ca |

This table summarizes the general effects of key environmental and solvent factors on enzymatic reactions involving substrates like this compound. diva-portal.orgfiveable.mescholaris.caasm.org

Advanced Analytical Methodologies in Z Ala Val Oh Research

High-Resolution Chromatographic Separations (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable tools for the analysis and purification of peptides like Z-Ala-Val-OH. nih.govbevital.no These methods separate components in a mixture based on their differential interactions with a stationary phase and a mobile phase. For peptides, reversed-phase HPLC (RP-HPLC) is the most common mode, utilizing a nonpolar stationary phase (typically C18) and a polar mobile phase. nih.govhplc.eu

The separation mechanism relies on the hydrophobic character of the peptide. A gradient elution is typically employed, where the concentration of an organic solvent (like acetonitrile) in the aqueous mobile phase is gradually increased. temple.edu This causes peptides to elute based on their hydrophobicity, with more hydrophobic peptides being retained longer on the column. hplc.eu Detection is commonly achieved by monitoring UV absorbance at 210–220 nm, which corresponds to the peptide bond. nih.gov UPLC, an evolution of HPLC, uses smaller particle sizes in the stationary phase, allowing for higher resolution, faster analysis times, and reduced solvent consumption. lcms.cz

A typical set of parameters for the chromatographic analysis of a dipeptide like this compound is detailed below.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18, Wide Pore (300 Å) | Separates peptides based on hydrophobicity; wide pores accommodate larger molecules. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acts as an ion-pairing agent to improve peak shape and resolution. temple.edu |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Organic modifier used to elute the peptide from the column. temple.edu |

| Gradient | 5-60% of Mobile Phase B over 30 minutes | Ensures sharp peaks and efficient separation of components with varying hydrophobicities. hplc.eu |

| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | Standard flow for analytical scale separations. hplc.eu |

| Detection | UV Absorbance at 215 nm | Detects the peptide bonds present in this compound. nih.gov |

| Column Temperature | 40 °C | Improves reproducibility and can affect separation selectivity. frontiersin.org |

Advanced Mass Spectrometry Techniques for Peptide Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for determining the molecular weight and elucidating the structure of peptides.

Tandem mass spectrometry (MS/MS) is the gold standard for peptide sequencing. libretexts.orglibretexts.org In a typical MS/MS experiment, the peptide of interest (the precursor ion) is first isolated in the mass spectrometer. This precursor ion is then fragmented through a process called collision-induced dissociation (CID), where it collides with an inert gas. libretexts.orgnih.gov

The fragmentation predominantly occurs at the amide bonds along the peptide backbone, generating a series of characteristic product ions. nih.gov Cleavages result in 'b-ions', which contain the N-terminus, and 'y-ions', which contain the C-terminus. libretexts.org By analyzing the mass differences between consecutive b-ions or y-ions in the resulting spectrum, the amino acid sequence can be deduced, as each difference corresponds to the mass of a specific amino acid residue. pnas.org This method provides unambiguous confirmation of the Ala-Val sequence in this compound.

The table below illustrates the expected primary fragment ions for this compound upon CID.

| Fragment Ion | Structure | Theoretical m/z (monoisotopic) |

|---|---|---|

| b₁ | Z-Ala⁺ | 206.08 |

| y₁ | H-Val-OH + H⁺ | 118.09 |

Isotopic labeling is a technique used to track molecules through reactions or to perform accurate quantification. wikipedia.org In the context of this compound research, stable isotope labeling can be employed to quantify the products of enzymatic hydrolysis. For instance, if an enzyme cleaves the peptide bond, releasing alanine (B10760859) and valine, their amounts can be precisely measured.

The method involves using isotopically labeled internal standards, such as ¹³C- and/or ¹⁵N-labeled amino acids. nih.gov A known quantity of the labeled standard (e.g., ¹³C₆, ¹⁵N-Valine) is added to the sample before analysis. The unlabeled (native) and labeled (standard) amino acids are chemically identical and thus behave the same during sample preparation and analysis by LC-MS. However, they are distinguishable by their mass. nih.gov By comparing the peak area of the native amino acid to that of the labeled internal standard in the mass spectrum, an exact quantification of the enzymatic product can be achieved. nih.gov This approach is highly accurate and robust, avoiding the need for external calibration curves. nih.gov

| Amino Acid | Common Labeling Scheme | Mass of Unlabeled Amino Acid (Da) | Mass of Labeled Amino Acid (Da) | Mass Shift (Da) |

|---|---|---|---|---|

| Alanine (Ala) | U-¹³C₃, ¹⁵N | 89.09 | 93.06 | +4 |

| Valine (Val) | U-¹³C₅, ¹⁵N | 117.15 | 123.09 | +6 |

Tandem Mass Spectrometry (MS/MS) for Sequence Elucidation

Integrated Spectroscopic Approaches for Complex Structural Elucidation

While chromatography and mass spectrometry are excellent for determining purity and primary structure (sequence), a full understanding of a peptide's function requires knowledge of its three-dimensional conformation. Integrated spectroscopic approaches, combining several techniques, are used for this complex structural elucidation. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D-NMR techniques like COSY (Correlation Spectroscopy) can be used to assign all the proton signals in the peptide, confirming the connectivity of the atoms within each amino acid and the peptide bond linkage. acs.org The chemical shifts of certain protons, particularly the alpha-protons, are sensitive to the sequence and local conformation. acs.org

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy methods provide information about the peptide's secondary structure and intermolecular interactions, such as hydrogen bonding. nih.govnih.gov The positions of the Amide I and Amide II bands in the IR spectrum are particularly informative about conformational states. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the secondary structure of peptides in solution. Although a dipeptide like this compound is too short to form stable helices or sheets on its own, CD can provide insights into its preferred backbone conformation and how it might change upon interaction with other molecules or surfaces. acs.org

By combining data from HPLC and MS with these spectroscopic methods, researchers can build a comprehensive model of this compound, linking its primary sequence to its higher-order structure and potential interactions.

Research Applications and Derivatization Strategies of Z Ala Val Oh

Z-Ala-Val-OH as a Crucial Building Block in Complex Peptide Synthesis

The primary and most established application of this compound is in the field of peptide synthesis. chemimpex.com Peptides, short chains of amino acids, are pivotal in numerous biological processes and are of significant interest in drug development and biological research. chemimpex.com The synthesis of these molecules, particularly those with complex sequences, requires a stepwise approach where amino acids or small peptide fragments are sequentially added.

This compound serves as a dipeptide building block, a pre-formed two-amino-acid unit. iucr.orgiucr.orgnih.gov The use of such dipeptide fragments offers several advantages in peptide synthesis. The benzyloxycarbonyl (Z) group at the N-terminus of the alanine (B10760859) residue acts as a protecting group, preventing unwanted reactions at the amino end during the coupling of the C-terminal valine to another amino acid or peptide chain. masterorganicchemistry.com This protection is crucial for controlling the sequence of the growing peptide chain.

The synthesis of complex peptides can be prone to side reactions and the formation of impurities. The use of dipeptide building blocks like this compound can help mitigate these issues. For instance, the formation of Fmoc-dipeptides and even tripeptides as byproducts has been observed during the preparation of Fmoc-amino acids, which can lead to the insertion of incorrect amino acid sequences. ub.edu Employing pre-synthesized and purified dipeptides like this compound ensures the correct sequence is incorporated.

Furthermore, enzymatic peptide synthesis has emerged as a powerful technique. In this context, protected dipeptides can be used as substrates. For example, Z-Ala-Ala-OH has been utilized in protease-catalyzed dipeptide synthesis. medchemexpress.com Similarly, this compound can be a substrate in enzymatic ligations, where enzymes catalyze the formation of peptide bonds, often with high specificity and under mild conditions. researchgate.netnih.gov

Development of this compound Conjugates for Biochemical Probe Design

The derivatization of this compound to create conjugates for biochemical probes is a growing area of research. Biochemical probes are essential tools for studying biological systems, allowing for the detection and tracking of specific molecules and processes. The structure of this compound provides a scaffold that can be chemically modified to incorporate reporter groups such as fluorophores, or reactive groups for covalent labeling of target proteins.

One strategy involves using this compound in the preparation of peptide amide conjugates of nucleosides. chemicalbook.com These conjugates can act as prodrugs, which are converted to the active drug form by specific enzymes within the body. biosynth.com For example, conjugates can be designed to be substrates for enzymes like dipeptidyl peptidase IV (DPPIV/CD26), which would cleave the dipeptide and release the active nucleoside analog. chemicalbook.com

The development of chiral probes for determining the absolute configuration of amino acid residues in peptides is another innovative application. acs.org While not directly using this compound, the principles of using chiral probes that react with amino acids to form detectable products by mass spectrometry could be applied to derivatives of this dipeptide. acs.org Furthermore, the covalent coupling of peptides to surfaces is fundamental for creating functionalized probes for cell-type-specific targeting. nih.gov The carboxyl group of the valine in this compound can be activated, for instance with EDC/NHS, to couple the dipeptide to amine-functionalized surfaces or other molecules. nih.gov

Role in the Study of Protein-Ligand Interactions

Understanding the interactions between proteins and their ligands is fundamental to drug discovery and molecular biology. This compound and its derivatives can serve as valuable tools in this area by mimicking portions of larger peptide or protein ligands. This allows researchers to study the specific contributions of the alanine and valine residues to the binding affinity and specificity of a protein-ligand interaction.

Z-Val-Ala-OH, a closely related dipeptide, is employed in the study of protein interactions and enzyme activity, providing insights into metabolic pathways and cellular functions. chemimpex.com The defined structure of this compound allows for the investigation of the steric and hydrophobic requirements of a protein's binding pocket. By systematically modifying the dipeptide, for instance by replacing alanine or valine with other amino acids, researchers can probe the structural features of the binding site that are critical for recognition.

In the context of enzyme inhibitors, dipeptide derivatives are often used as starting points for the design of more potent and selective compounds. For example, Z-Val-Ala-Asp fluoromethyl ketone is an irreversible inhibitor of caspase-1 and other caspases. drugbank.com This demonstrates how a dipeptide scaffold can be modified to create a reactive molecule that covalently binds to the active site of an enzyme, thereby providing a powerful tool for studying enzyme function.

Utility in Enzyme Mechanism Elucidation and Protein Engineering

This compound serves as a useful substrate for studying the kinetics and mechanism of various proteases and peptidases. asm.org The enzymatic cleavage of the peptide bond between alanine and valine can be monitored to determine the activity and specificity of an enzyme. For example, studies on serine carboxypeptidases have utilized a variety of Z-Ala-X-OH substrates to characterize their P'1 specificity, which refers to the amino acid residue on the C-terminal side of the scissile bond. asm.org

The following table summarizes the hydrolysis rates of various Z-Ala-X-OH substrates by different serine carboxypeptidases, highlighting the influence of the C-terminal amino acid (X) on enzyme activity.

| Substrate | CPD-I (kcat/Km) | CPD-II (kcat/Km) |

| Z-Ala-Gly-OH | 5 | 3 |

| Z-Ala-Ala-OH | 490 | 60 |

| This compound | 3,380 | 80 |

| Z-Ala-Leu-OH | 2,950 | 150 |

| Z-Ala-Ile-OH | 7,090 | 120 |

| Z-Ala-Met-OH | 5,820 | 150 |

| Z-Ala-Phe-OH | 3,360 | 42 |

| Z-Ala-Pro-OH | 3 | 0 |

| Z-Ala-Asp-OH | 160 | 18 |

| Z-Ala-Asn-OH | 41 | 46 |

| Z-Ala-Lys-OH | 200 | 56,180 |

| Z-Ala-Arg-OH | 130 | 33,070 |

| Data sourced from a study on serine carboxypeptidases from Aspergillus niger. asm.org |

This data clearly shows that the nature of the amino acid at the P'1 position significantly affects the catalytic efficiency of these enzymes. For CPD-I, substrates with bulky hydrophobic residues like valine, leucine, isoleucine, methionine, and phenylalanine are strongly preferred.

Furthermore, this compound and similar peptides are instrumental in protein engineering studies. oup.comfrontiersin.org For instance, researchers aim to alter the substrate specificity or enhance the stability of enzymes. By creating libraries of enzyme variants and screening them against substrates like this compound, it is possible to identify mutations that lead to desired changes in enzymatic properties. diva-portal.org For example, the replacement of valine with alanine at buried sites in α-helices has been suggested as a strategy for engineering cold-adapted enzymes. oup.com

Applications in Biotechnology and Biomaterial Science

The unique properties of this compound and related self-assembling peptides are being harnessed in the fields of biotechnology and biomaterial science. chemimpex.comchemimpex.com Self-assembling peptides can spontaneously form ordered nanostructures and microstructures under mild conditions, making them promising building blocks for novel biomaterials. iucr.orgnih.gov

Aliphatic and mixed aromatic-aliphatic dipeptides are of particular interest as they can form a variety of structures, from amyloid fibrils to microtubes. iucr.orgiucr.org For example, the related dipeptide Z-Ala-Ile-OH has been shown to form hollow microtubes with orthorhombic symmetry. iucr.orgnih.gov These self-assembled structures have potential applications in areas such as tissue engineering, drug delivery, and as scaffolds for cell culture. worktribe.comrsc.orgresearchgate.net

Theoretical and Computational Investigations of Z Ala Val Oh

Quantum Chemical Calculations (DFT) on Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the molecular geometry and electronic structure of peptides. wikipedia.orgacs.org DFT methods balance computational cost and accuracy, making them suitable for studying systems like Z-Ala-Val-OH. wikipedia.orgnih.gov These calculations can predict various molecular properties, including optimized geometries, bond lengths, bond angles, and the distribution of electron density.

The accuracy of DFT calculations is highly dependent on the choice of the functional and basis set. karazin.ua For instance, functionals like B3LYP and CAM-B3LYP are commonly used for organic molecules. researchgate.net The results from these calculations can be compared with experimental data, such as that from X-ray crystallography, to validate the theoretical model. nih.gov

Key Investigated Properties:

Optimized Molecular Geometry: Determination of the most stable three-dimensional arrangement of atoms.

Electronic Properties: Calculation of dipole moment, polarizability, and molecular electrostatic potential maps, which indicate regions of positive and negative charge. nih.gov

Vibrational Frequencies: Prediction of infrared spectra, which can be compared with experimental FT-IR data for structural confirmation. researchgate.net

Natural Bond Orbital (NBO) Analysis: Investigation of intramolecular interactions, such as hydrogen bonding and charge transfer. researchgate.net

Interactive Data Table: Example DFT Calculation Parameters for Dipeptides

| Parameter | Value/Method | Purpose |

| Software | Gaussian, VMD | Molecular modeling and visualization |

| Method | DFT | To calculate electronic structure |

| Functional | B3LYP, CAM-B3LYP | To approximate the exchange-correlation energy |

| Basis Set | 6-311++G(d,p) | To describe the atomic orbitals |

| Solvent Model | PCM/CPCM | To simulate solvent effects |

| Properties Calculated | Optimized geometry, electronic properties, NBO analysis | To understand molecular structure and reactivity |

Molecular Mechanics and Molecular Dynamics Simulations

While quantum chemical calculations provide detailed electronic information, molecular mechanics (MM) and molecular dynamics (MD) simulations are employed to study the larger-scale conformational dynamics of molecules over time.

Prediction of Conformational Preferences and Dynamics

MD simulations can track the movements of atoms in this compound over time, providing a dynamic picture of its conformational landscape. ethz.ch These simulations can reveal the most populated conformations and the transitions between them. nih.gov The conformational preferences of dipeptides are influenced by factors such as the nature of the amino acid side chains and the potential for intramolecular hydrogen bonding. ethz.ch For example, studies on similar dipeptides like Ala-Val have shown they can adopt various conformations, including extended and folded structures. rsc.org

Key Findings from Conformational Analysis:

Ramachandran Plots: These plots visualize the distribution of backbone dihedral angles (phi and psi), indicating the allowed and preferred conformations. nih.gov

Hydrogen Bonding: Identification of stable intramolecular hydrogen bonds that stabilize specific conformations. ethz.ch

Conformational Clustering: Grouping of similar structures from the simulation trajectory to identify the most representative and populated conformations. ethz.ch

Interactive Data Table: Common Conformational States of Dipeptides

| Conformation | Description | Key Features |

| Extended (C5) | A relatively linear arrangement of the peptide backbone. | Often stabilized by an intramolecular hydrogen bond forming a five-membered ring. |

| β-turn | A compact structure where the peptide chain reverses its direction. | Characterized by specific dihedral angles and often a hydrogen bond between the C=O of residue i and the N-H of residue i+3. |

| Polyproline II (PPII) | A left-handed helical structure. | An extended and flexible conformation often observed in unfolded peptides. |

Simulations of this compound in Various Solvent Environments

The solvent environment can significantly influence the conformational preferences of a peptide. researchgate.net MD simulations can explicitly model the solvent molecules (e.g., water, chloroform, DMSO) or use implicit solvent models to account for their effect. researchgate.net Studies on similar dipeptides have shown that polar solvents like water tend to favor more extended conformations where the peptide can form hydrogen bonds with the solvent, while non-polar solvents may favor more compact, internally hydrogen-bonded structures. researchgate.net

Influence of Solvents:

Water: Promotes the formation of intermolecular hydrogen bonds between the peptide and water molecules, potentially disrupting intramolecular hydrogen bonds.

Aprotic Solvents (e.g., DMSO): Can act as hydrogen bond acceptors, influencing the conformational equilibrium.

Non-polar Solvents (e.g., Chloroform): Tend to favor conformations with strong intramolecular hydrogen bonds to shield polar groups from the non-polar environment.

Modeling of this compound Interactions with Biomolecules

MD simulations are a powerful tool for studying how this compound might interact with biological macromolecules such as proteins or nucleic acids. muni.cz These simulations can predict the binding mode and estimate the binding affinity of the dipeptide to a target protein. This is crucial for understanding its potential biological activity.

Key Aspects of Interaction Modeling:

Docking Studies: Initially predict the most likely binding poses of this compound in the active site of a target protein.

MD Simulations of the Complex: Refine the docked pose and provide insights into the stability of the complex and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) that mediate binding. muni.czscispace.com

Free Energy Calculations: Methods like MM-PBSA or MM-GBSA can be used to estimate the binding free energy, providing a quantitative measure of the interaction strength.

Quantitative Structure-Property Relationship (QSPR) Studies of this compound Derivatives

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a series of compounds and their physicochemical properties. nih.gov For derivatives of this compound, QSPR models could be developed to predict properties such as solubility, lipophilicity, or chromatographic retention time based on calculated molecular descriptors. d-nb.inforesearchgate.net

These models are typically built using a training set of molecules with known properties and then validated using a separate test set. scielo.org.mx The molecular descriptors used in QSPR can be categorized as constitutional, topological, geometrical, and electronic.

Example of a QSPR Workflow:

Data Set Collection: A series of this compound derivatives with experimentally measured properties is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the dataset.

Model Development: Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build a model that correlates the descriptors with the property of interest. scielo.org.mx

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. scielo.org.mx

Interactive Data Table: Examples of Molecular Descriptors in QSPR

| Descriptor Type | Example | Information Encoded |

| Constitutional | Molecular Weight | Size of the molecule |

| Topological | Connectivity Indices | Atomic connectivity and branching |

| Geometrical | Molecular Surface Area | Shape and size of the molecule |

| Electronic | Dipole Moment | Polarity of the molecule |

Future Directions in Z Ala Val Oh Research

Emerging Synthetic Strategies for Z-Ala-Val-OH and Its Analogues

The synthesis of this compound and its analogues is continually evolving, moving towards greater efficiency, sustainability, and structural diversity. While traditional solution-phase and solid-phase peptide synthesis (SPPS) remain foundational, new strategies are emerging to overcome longstanding challenges like aggregation, racemization, and the use of hazardous reagents. unive.itrsc.org

Sustainable Synthesis: A significant trend is the shift towards greener chemistry. This includes the development of water-based synthesis protocols, which minimize the reliance on traditional organic solvents like N,N-dimethylformamide (DMF). unive.itmdpi.com Surfactant-aided aqueous media can facilitate peptide bond formation and simplify product purification, as water-soluble by-products are easily washed away. unive.it Furthermore, the use of enzymes like thermolysin as catalysts for peptide bond formation in aqueous buffers presents a green alternative to chemical coupling agents. pnas.org

Advanced Coupling Reagents and Methodologies: Research continues to yield novel coupling reagents that improve reaction times and reduce side reactions. Reagents such as HATU and PyBOP are employed for efficient peptide bond formation. rsc.org Convergent strategies, which combine the synthesis of protected peptide fragments in solid-phase with subsequent solution-phase condensation and cyclization, are being refined for the assembly of more complex peptide structures. google.com Microwave-assisted SPPS is another area of development, offering the potential for dramatically accelerated synthesis times. unive.it

Synthesis of Peptide Analogues: The creation of peptide analogues with modified backbones, such as pseudo-peptides, is a key area of future research. These analogues, where a standard peptide bond is replaced (e.g., by a reduced methylene (B1212753) amine bond), can exhibit enhanced stability against enzymatic degradation. pharm.or.jp The synthesis of such compounds allows for the development of more robust enzyme inhibitors and bioactive molecules. pharm.or.jp

| Synthetic Strategy | Description | Key Advantages |

| Aqueous Media Synthesis | Utilizes water as the primary solvent, often with the aid of surfactants, for peptide coupling reactions. unive.it | Reduced environmental impact, simplified purification of products. unive.it |

| Convergent Synthesis | Combines solid-phase synthesis of peptide fragments with solution-phase ligation to create larger molecules. google.com | Efficient assembly of complex peptides, minimizes cumulative errors of linear synthesis. |

| Pseudo-Peptide Synthesis | Involves the chemical modification of the peptide backbone, such as the reduction of an amide bond. pharm.or.jp | Increased stability against proteolytic enzymes, potential for more potent biological activity. pharm.or.jp |

| Enzymatic Peptide Synthesis | Employs enzymes like thermolysin to catalyze the formation of peptide bonds in a controlled manner. pnas.org | High stereospecificity, mild reaction conditions, environmentally friendly. pnas.org |

Novel Applications in Enzyme Discovery and Engineering

This compound and its derivatives are valuable tools for exploring the vast landscape of enzymes. Future applications will increasingly leverage these peptides in high-throughput screening and rational enzyme engineering to discover and tailor biocatalysts for specific industrial and therapeutic purposes.